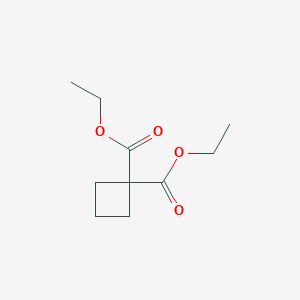
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid has been explored through various methods. One notable approach is the asymmetric catalytic hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid, achieving an enantiomeric excess of 99.7% ee, showcasing a convenient access to enantiomerically pure isoprenoid building blocks (Ostermeier, Brunner, Korff, & Helmchen, 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and analyzed, providing insights into the vibrational modes and molecular electrostatic potential, aiding in understanding the structural features of similar compounds (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid and its derivatives have been investigated. Studies have shown that methoxycarbonylmethylation of aldehydes via siloxycyclopropanes can lead to the formation of methyl 3,3-dimethyl-4-oxobutanoate, demonstrating the compound's role in synthesis pathways (Reissig, Reichelt, & Kunz, 2003).
Physical Properties Analysis
The physical properties of compounds similar to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid have been studied, including their conformational structure and behavior in different conditions. For instance, the conformational structure of related dimethyl esters has been investigated, offering insights into the physical characteristics that may apply to 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (Doskočilová, Schneider, Štokr, Ševčík, Přádný, & Lochmann, 1985).
Chemical Properties Analysis
The chemical properties of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid derivatives, including reactivity and interactions with other molecules, have been a subject of research. Studies focusing on the synthesis and reactivity of similar compounds provide a basis for understanding the chemical behavior of 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid (McCombie, Metz, Nazareno, Shankar, & Tagat, 1991).
Aplicaciones Científicas De Investigación
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses are indole derivatives, which have various biologically vital properties and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Intermediate Compound for Organic Linkers in MOF Synthesis
- Field : Crystallography
- Application : This compound is used as an intermediate compound for organic linkers in Metal-Organic Framework (MOF) synthesis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses are MOFs, which have various applications in gas storage, separation, and catalysis .
For example, it could be used as a building block in the synthesis of more complex organic compounds, or as a reagent in various chemical reactions. Its exact applications would depend on the specific needs and goals of the research or industrial process .
For example, it could be used as a building block in the synthesis of more complex organic compounds, or as a reagent in various chemical reactions. Its exact applications would depend on the specific needs and goals of the research or industrial process .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-methoxy-3,3-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,4-5(8)9)6(10)11-3/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLLFGJFVVZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567364 | |
| Record name | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |
CAS RN |
32980-26-0 | |
| Record name | 1-Methyl 2,2-dimethylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32980-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3,3-dimethyl-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)
